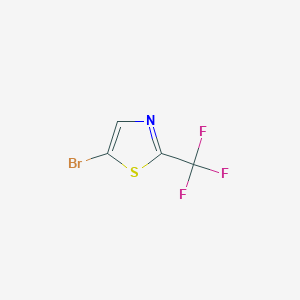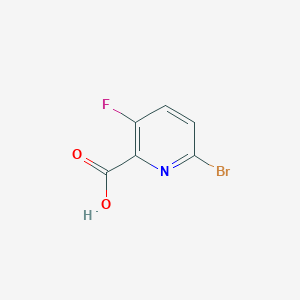
6-Bromo-3-fluoropicolinic acid
説明
6-Bromo-3-fluoropicolinic acid, also known as 6-Bromo-3-fluoropyridine-2-carboxylic acid, is an organic compound with the molecular formula C6H3BrFNO2. It is a colorless solid that is soluble in water and polar solvents. 6-Bromo-3-fluoropicolinic acid has a wide range of applications in the fields of biochemistry and medicinal chemistry. It is used in the synthesis of biologically active compounds, such as inhibitors of enzymes, and has been studied for its potential use in the treatment of cancer and other diseases.
科学的研究の応用
-
Organic Chemistry : Compounds like “6-Bromo-3-fluoropicolinic acid” are often used as building blocks in organic synthesis . They can be used to construct more complex molecules, and their bromo and fluoro groups make them useful for reactions involving halogen exchange or nucleophilic substitution .
-
Medicinal Chemistry : In medicinal chemistry, these compounds can be used in the synthesis of drug molecules . The bromo and fluoro groups can be used to modify the properties of the drug, such as its solubility, stability, or biological activity .
-
Material Science : In material science, such compounds can be used in the creation of new materials with unique properties . For example, they might be used in the synthesis of polymers or other macromolecules .
-
Boronic Acid-Based Dynamic Click Chemistry : Boronic acid-based dynamic click chemistry is a field that has seen recent advances and emergent applications . This involves the use of boronic acid (BA)-mediated cis-diol conjugation, which is one of the best-studied reactions . This chemistry has applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
Chemical Biology : In chemical biology, “6-Bromo-3-fluoropicolinic acid” could potentially be used in the study of biological systems . For example, it could be used to synthesize probes for studying biological processes, or to create molecules that can interact with biological targets .
-
Peptide Cyclization : In the field of peptide cyclization aimed at therapeutics discovery, boronic acid-based compounds have shown potential . They can be used to create cyclic peptides, which often have improved stability and biological activity compared to their linear counterparts .
-
Organic Chemistry : Compounds like “6-Bromo-3-fluoropicolinic acid” are often used as building blocks in organic synthesis . They can be used to construct more complex molecules, and their bromo and fluoro groups make them useful for reactions involving halogen exchange or nucleophilic substitution .
-
Medicinal Chemistry : In medicinal chemistry, these compounds can be used in the synthesis of drug molecules . The bromo and fluoro groups can be used to modify the properties of the drug, such as its solubility, stability, or biological activity .
-
Material Science : In material science, such compounds can be used in the creation of new materials with unique properties . For example, they might be used in the synthesis of polymers or other macromolecules .
-
Boronic Acid-Based Dynamic Click Chemistry : Boronic acid-based dynamic click chemistry is a field that has seen recent advances and emergent applications . This involves the use of boronic acid (BA)-mediated cis-diol conjugation, which is one of the best-studied reactions . This chemistry has applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
Chemical Biology : In chemical biology, “6-Bromo-3-fluoropicolinic acid” could potentially be used in the study of biological systems . For example, it could be used to synthesize probes for studying biological processes, or to create molecules that can interact with biological targets .
-
Peptide Cyclization : In the field of peptide cyclization aimed at therapeutics discovery, boronic acid-based compounds have shown potential . They can be used to create cyclic peptides, which often have improved stability and biological activity compared to their linear counterparts .
特性
IUPAC Name |
6-bromo-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYBWHCNWDFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743665 | |
| Record name | 6-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoropicolinic acid | |
CAS RN |
1052714-48-3 | |
| Record name | 6-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

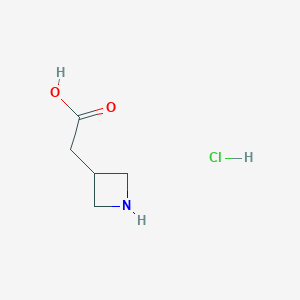
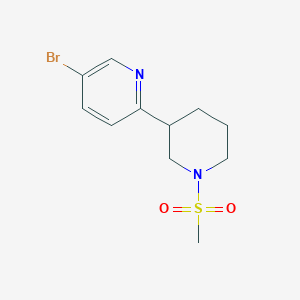
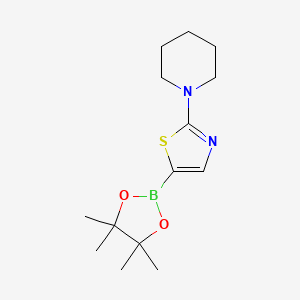
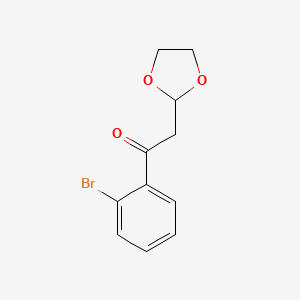
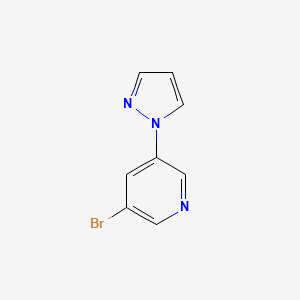
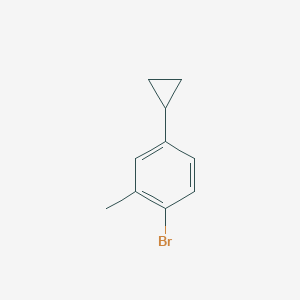
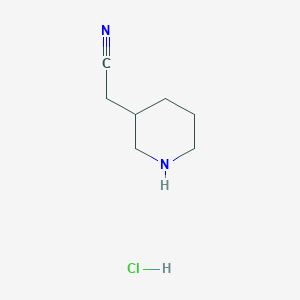
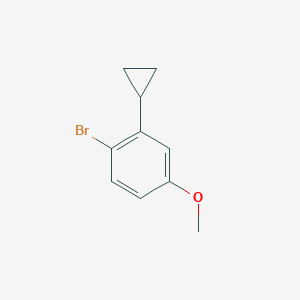
![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
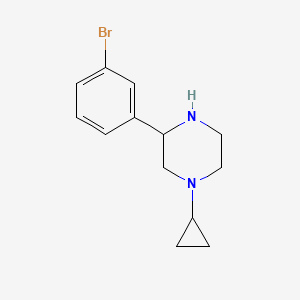
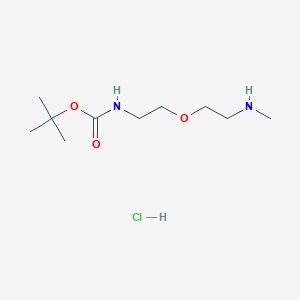
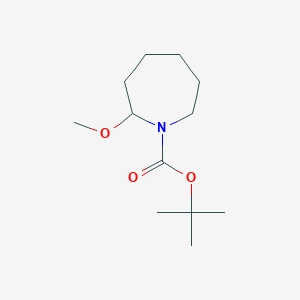
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)
